

GSK583: A Chemical Probe for Interrogating NOD2 Signaling

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Compound of Interest					
Compound Name:	Gsk583				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective, ATP-competitive inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical downstream signaling partner of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of their respective microbial ligands, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines. This pathway is a key component of the innate immune response to bacterial pathogens. GSK583 serves as a valuable chemical tool to dissect the role of RIPK2 in NOD1- and NOD2-mediated signaling and to explore its therapeutic potential in inflammatory diseases. However, its development as a clinical candidate has been hampered by a suboptimal pharmacokinetic profile and off-target liabilities, including activity against the hERG ion channel.[3][4] This guide provides a comprehensive overview of GSK583, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways and experimental workflows involved in its characterization.

Mechanism of Action

GSK583 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK2 in its active conformation.[5] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2.[6] The inhibition of RIPK2 kinase



activity disrupts the downstream signaling cascade, leading to a reduction in the activation of transcription factors such as NF-κB and subsequent suppression of pro-inflammatory cytokine production, including TNF-α and IL-6.[6] The co-crystal structure of **GSK583** bound to RIPK2 (PDB ID: 5J7B) reveals key interactions within the ATP-binding site, providing a structural basis for its potency and selectivity.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for **GSK583**, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of GSK583

Target	Assay Type	Species	IC50	Reference
RIPK2	Fluorescent Polarization Binding Assay	Human	5 nM	[2]
RIPK2	Fluorescent Polarization Binding Assay	Rat	2 nM	[7]

Table 2: Cellular Activity of **GSK583**

Cell Type	Stimulant	Cytokine Measured	IC50	Reference
Primary Human Monocytes	MDP	TNF-α	8 nM	
Human Whole Blood	MDP	TNF-α	237 nM	
Human Crohn's and Ulcerative Colitis Biopsies	-	TNF-α and IL-6	~200 nM	



Table 3: Off-Target Activity of GSK583

Off-Target	Assay Type	IC50	Reference
hERG	Electrophysiology	7.45 μΜ	[1]
RIPK3	Fluorescent Polarization Binding Assay	16 nM	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **GSK583**.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of **GSK583** to the ATP-binding pocket of RIPK2.

Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon displacement by an unlabeled inhibitor (**GSK583**). A small, rapidly rotating fluorescent ligand has a low polarization value. When bound to the larger RIPK2 protein, its rotation slows, and the polarization value increases. **GSK583** competes with the fluorescent ligand for binding to RIPK2, causing a decrease in polarization in a dose-dependent manner.

Materials:

- Full-length FLAG His-tagged RIPK2 protein
- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
- GSK583
- 384-well, black, non-binding surface microplates



Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of GSK583 in the assay buffer.
- In a 384-well plate, add the assay buffer, fluorescently labeled ligand (at a final concentration of 5 nM), and RIPK2 protein (at a final concentration twice its apparent Kd).
- Add the serially diluted GSK583 or vehicle control to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
- Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GSK583 concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NOD2-Mediated Cytokine Production

This assay determines the potency of **GSK583** in inhibiting NOD2-dependent cytokine production in primary human monocytes.

Principle: Primary human monocytes are stimulated with the NOD2 ligand, muramyl dipeptide (MDP), which activates the NOD2-RIPK2 signaling pathway and induces the production of proinflammatory cytokines like TNF-α. The concentration of the secreted cytokine in the cell culture supernatant is measured by ELISA. The inhibitory effect of **GSK583** is assessed by preincubating the cells with the compound before MDP stimulation.

Materials:

- Primary human monocytes
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Muramyl dipeptide (MDP)



• GSK583

- 96-well cell culture plates
- Human TNF-α ELISA kit

Procedure:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
- Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
- Prepare a serial dilution of GSK583 in cell culture medium.
- Pre-incubate the cells with the serially diluted **GSK583** or vehicle control for 1 hour at 37°C.
- Stimulate the cells with MDP (e.g., 10 μg/mL) for 18-24 hours at 37°C.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the **GSK583** concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo MDP-Induced Peritonitis Model

This animal model evaluates the in vivo efficacy of **GSK583** in a model of acute inflammation.

Principle: Intraperitoneal injection of MDP in rodents induces an acute inflammatory response characterized by the recruitment of neutrophils to the peritoneal cavity and the release of proinflammatory cytokines into the serum. The efficacy of **GSK583** is determined by its ability to reduce these inflammatory readouts when administered prior to the MDP challenge.

Materials:

Male Wistar rats or C57BL/6 mice



- Muramyl dipeptide (MDP)
- GSK583 formulated for oral administration
- Vehicle control
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for neutrophil markers (e.g., anti-Ly6G for mice)
- ELISA kit for rodent KC (CXCL1) or other relevant cytokines

Procedure:

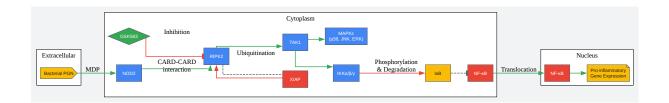
- Acclimatize the animals to the experimental conditions.
- Administer GSK583 or vehicle control orally to the animals at various doses.
- After a defined pre-treatment time (e.g., 30-60 minutes), inject MDP intraperitoneally (e.g., 30 μ g/mouse).
- At a specific time point post-MDP injection (e.g., 4 hours), euthanize the animals and collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
- Collect blood samples via cardiac puncture for serum preparation.
- Centrifuge the peritoneal lavage fluid to pellet the cells.
- Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against neutrophil markers.
- Analyze the percentage and number of neutrophils in the peritoneal lavage fluid by flow cytometry.
- Measure the concentration of pro-inflammatory cytokines (e.g., KC) in the serum using an ELISA kit.



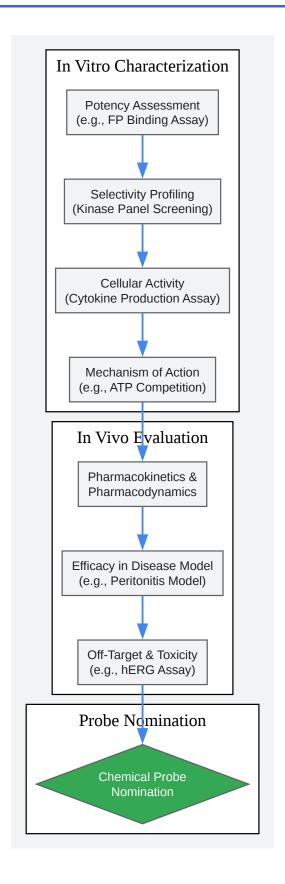
• Evaluate the dose-dependent effect of **GSK583** on neutrophil recruitment and cytokine production.

Visualizations NOD2 Signaling Pathway









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